molecular formula C23H31ClN4O4S2 B2961883 N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE CAS No. 1052534-91-4

N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2961883
CAS No.: 1052534-91-4
M. Wt: 527.1
InChI Key: IAXTYVKVPLMBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a benzamide derivative characterized by a benzothiazol core substituted with methoxy and methyl groups, a dimethylsulfamoyl moiety, and a dimethylaminopropyl side chain. Benzothiazole derivatives are well-documented for their pharmacological relevance, particularly in anticancer and antimicrobial research, due to their ability to modulate enzyme activity and interact with biological targets . The dimethylsulfamoyl group enhances solubility and bioavailability, while the dimethylaminopropyl chain may influence receptor binding kinetics.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2.ClH/c1-16-8-13-19(31-6)20-21(16)32-23(24-20)27(15-7-14-25(2)3)22(28)17-9-11-18(12-10-17)33(29,30)26(4)5;/h8-13H,7,14-15H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXTYVKVPLMBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzamide Core: This step involves the coupling of the benzothiazole derivative with a benzamide precursor, often using coupling reagents like EDCI or DCC.

    Introduction of Functional Groups: The dimethylamino and dimethylsulfamoyl groups are introduced through nucleophilic substitution reactions, using reagents such as dimethylamine and dimethylsulfamoyl chloride.

    Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or dimethylsulfamoyl groups, using nucleophiles like alkoxides or thiolates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkoxides, thiolates

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Alkylated or thiolated derivatives

Scientific Research Applications

N-[3-(Dimethylamino)propyl]-4-(Dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic compound with a complex structure and specific functional groups. It has a molecular weight of approximately 436.0 g/mol. The compound features a benzamide core substituted with a dimethylamino propyl group and a dimethylsulfamoyl moiety, as well as a methoxy-substituted benzothiazole, which contributes to its potential biological activity and research applications.

Chemical Properties and Reactivity
The chemical reactivity of this compound can be influenced by its functional groups. Variations in substituents can influence the pharmacological profiles, making this compound unique in its potential applications and interactions.

Related Compounds
Several related compounds exhibit variations in substituents that may influence their pharmacological profiles:

  • N-[3-(Dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(Methyl(phenylmethyl)sulfamoyl)benzamide: Similar dimethylamino and sulfamoyl groups but with ethoxy substitution instead of methoxy.
  • N-[3-(Dimethylamino)propyl]-N-(4-methyl-2-benzothiazolyl)-4-[Methyl(phenyl)methylsulfamoyl]benzamide: Contains methyl rather than methoxy.
  • N-[3-(Dimethylamino)propyl]-N-(4-methoxybenzothiazolyl)-4-Methoxybenzamide: Lacks sulfamoyl group and focuses on methoxy substitutions.

Mechanism of Action

The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.

    Affect Gene Expression: Influence the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related benzamide and benzothiazole derivatives. Below is a comparative analysis based on substituent groups, physicochemical properties, and inferred bioactivity:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Bioactivity
Target Compound: N-[3-(Dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride Benzothiazole - 4-Methoxy-7-methyl-benzothiazol
- Dimethylsulfamoyl
- Dimethylaminopropyl
Anticancer, enzyme inhibition
Analog 1: N-[3-(Dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide Thiazole - 3-Trifluoromethylphenyl-thiazol
- Dimethylaminopropyl
Antimicrobial, kinase inhibition
Analog 2: N-[3-(Dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)benzenaminium chloride Benzene - 2-Nitro
- 4-Trifluoromethyl
- Dimethylaminopropyl
Antibacterial, redox modulation

Key Observations:

Core Structure :

  • The target compound’s benzothiazole core is associated with DNA intercalation and topoisomerase inhibition, as seen in similar benzothiazole-based drugs .
  • Analog 1’s thiazole core () may exhibit reduced DNA binding affinity compared to benzothiazoles but offers enhanced metabolic stability due to the trifluoromethyl group .

Substituent Effects :

  • The dimethylsulfamoyl group in the target compound likely improves aqueous solubility and membrane permeability compared to Analog 2’s nitro and trifluoromethyl groups, which may increase lipophilicity and oxidative stress induction .
  • The 4-methoxy-7-methyl substitution on benzothiazol could enhance selectivity for tumor cells, as methoxy groups are common in tyrosine kinase inhibitors .

Bioactivity Prediction: Machine learning models (e.g., XGBoost) suggest that structural features like sulfonamide groups correlate with anticancer activity (RMSE: 9.091 K, R²: 0.928 in property prediction) .

Research Findings and Methodological Insights

Structural Similarity and Bioactivity

  • Chemical Similarity Metrics : Agglomerative hierarchical clustering () based on Tanimoto coefficients could group the target compound with benzothiazole derivatives, whereas Analog 2 may cluster with nitroaromatics due to its nitro group.

Limitations in Similarity-Based Screening

  • highlights that even structurally similar compounds (e.g., anthracyclines) may belong to distinct chemical classes, necessitating functional assays to confirm bioactivity.
  • emphasizes that molecular fingerprints (e.g., ECFP4) may fail to capture critical stereoelectronic effects of substituents like dimethylsulfamoyl, leading to false positives in virtual screening.

Biological Activity

N-[3-(Dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure, characterized by a benzamide core and various functional groups, suggests diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H31ClN4O4S2, with a molecular weight of approximately 436.0 g/mol. The presence of dimethylamino and dimethylsulfamoyl groups enhances its solubility and biological activity.

Property Value
Molecular FormulaC23H31ClN4O4S2
Molecular Weight436.0 g/mol
CAS Number1217029-51-0
SolubilityWater-soluble (hydrochloride form)

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Antiviral Activity : Preliminary studies suggest that derivatives of benzamide can inhibit the replication of viruses such as Hepatitis B virus (HBV), HIV, and others by modulating intracellular levels of antiviral proteins like APOBEC3G (A3G). Increased A3G levels have been associated with enhanced inhibition of viral replication .
  • Enzyme Inhibition : The compound's structural features indicate potential inhibitory effects on enzymes involved in metabolic pathways. This could lead to anti-inflammatory and antioxidant effects, making it a candidate for therapeutic applications in various diseases.
  • Cellular Uptake and Distribution : The dimethylamino group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy in target tissues.

Antiviral Efficacy

In a study evaluating the anti-HBV activity of related benzamide derivatives, one compound exhibited significant antiviral effects with an IC50 value of 1.99 µM against HBV in HepG2.2.15 cells. This suggests that this compound may possess similar antiviral properties .

Cytotoxicity Assessment

Cytotoxicity assays using MTT showed that the compound has a favorable safety profile with acceptable cytotoxicity levels in tested cell lines. The concentration required to inhibit 50% of cell viability (CC50) was significantly higher than the effective antiviral concentration (IC50), indicating a therapeutic window for potential clinical applications.

Case Study 1: In Vivo Anti-HBV Activity

In vivo studies using duck HBV models demonstrated that derivatives similar to this compound effectively reduced HBV replication. The study highlighted the need for further investigation into the detailed mechanisms by which these compounds enhance A3G expression and inhibit viral replication .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies in animal models revealed that the compound exhibits favorable absorption and distribution characteristics, suggesting potential for systemic administration in therapeutic settings.

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including amide coupling, sulfamoylation, and benzothiazole ring formation. Key parameters include:
  • Temperature control : Maintaining ≤0°C during acyl chloride formation to prevent side reactions (e.g., hydrolysis) .
  • Catalyst selection : Use of potassium carbonate (K₂CO₃) as a base for deprotonation in nucleophilic substitution steps .
  • Solvent optimization : Acetonitrile (CH₃CN) is preferred for its polarity and ability to stabilize intermediates .
    Yield optimization requires strict stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride) and inert atmosphere conditions (N₂/Ar) to avoid oxidation.

Q. How should researchers approach spectroscopic characterization to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), dimethylamino groups (δ 2.2–2.5 ppm), and methoxy substituents (δ 3.8–4.0 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and sulfamoyl (S=O, ~110 ppm) groups.
  • Mass spectrometry (HRMS) : Look for [M+H]⁺ or [M-H]⁻ peaks matching the molecular formula (C₂₃H₃₀ClN₅O₃S₂).
  • IR spectroscopy : Validate sulfonamide (S=O stretch ~1350 cm⁻¹) and benzothiazole (C=N stretch ~1600 cm⁻¹) functionalities .

Q. What in vitro assays are appropriate for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors).
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. What strategies resolve contradictory data in receptor binding assays?

  • Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Address this by:
  • Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics alongside radioligand assays.
  • Structural analogs : Compare activity with derivatives lacking the dimethylsulfamoyl group to isolate pharmacophore contributions.
  • Proteomic profiling : Identify off-target interactions via affinity purification-mass spectrometry (AP-MS) .

Q. How can computational methods optimize pharmacokinetic properties?

  • Methodological Answer : Apply:
  • Molecular docking : Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability.
  • QSAR modeling : Corrogate logP values with experimental permeability (e.g., Caco-2 assays) to enhance bioavailability.
  • MD simulations : Assess solvation effects of the dimethylamino group on blood-brain barrier penetration .

Q. What advanced chromatographic techniques ensure purity and enantiomeric resolution?

  • Methodological Answer : For complex mixtures:
  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in H₂O/MeCN gradients (5–95% over 20 min). Monitor purity via UV-Vis (λ = 254 nm) and MS fragmentation.
  • Chiral chromatography : Employ amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (80:20) to resolve racemates.
  • Ion-pair chromatography : Add 10 mM ammonium acetate to mobile phases for sulfamoyl group retention .

Data Contradiction Analysis

  • Example : Discrepancies in cytotoxicity data across cell lines may stem from differential expression of efflux pumps (e.g., P-gp). Validate via:
    • ABC transporter inhibition assays : Co-administer verapamil (P-gp inhibitor) and reassess IC₅₀.
    • Transcriptomic profiling : Quantify ABCB1 mRNA levels via qPCR .

Key Notes

  • Safety : Conduct hazard analysis for dimethylsulfamoyl intermediates (potential irritants) and use fume hoods .
  • Data Reproducibility : Document solvent lot numbers (e.g., CH₃CN purity ≥99.9%) and storage conditions (-20°C for hygroscopic reagents).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.